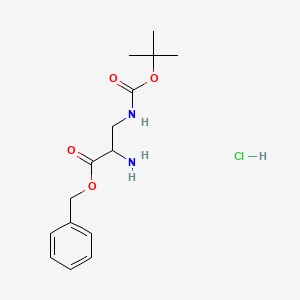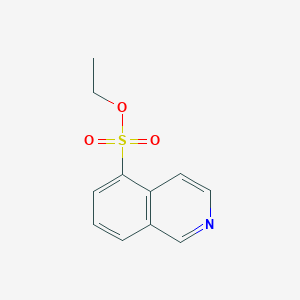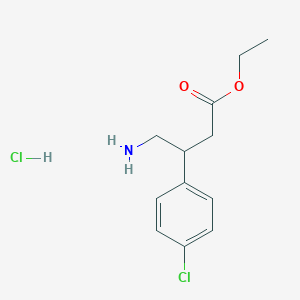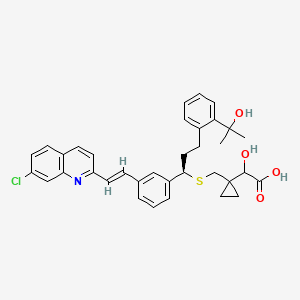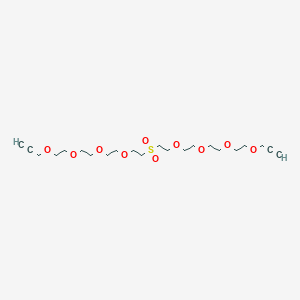
m-PEG3-S-PEG3-t-butyl ester
Overview
Description
M-PEG3-S-PEG3-t-butyl ester is a PEG linker containing a t-butyl ester moiety . The t-butyl ester can be removed under acidic conditions . The hydrophilic PEG spacer increases solubility in aqueous media . It is reagent grade and used for research purposes .
Molecular Structure Analysis
The molecular formula of m-PEG3-S-PEG3-t-butyl ester is C20H40O8S . Its molecular weight is 440.6 . More detailed structural information or analysis is not available in the search results.Scientific Research Applications
Polymer Degradation and Stabilization
Polyethylene glycol (PEG) is investigated for its thermal degradation and stabilization, which is critical for its application in thermal energy storage and other materials science applications. Han et al. (1997) discussed the thermal degradation of PEG and its suppression through the addition of antioxidants, highlighting the importance of understanding polymer stability for its application in diverse fields including drug delivery and biomaterials (Han, Kim, & Kwon, 1997).
Biodegradable Polymers
Research by Dupret et al. (1999) on the biodegradation of poly(ester‐urethane)s using a pure strain of microorganisms provides insights into the environmental degradation of PEG-based polymers. This study underscores the importance of designing polymers that are not only functional but also environmentally friendly (Dupret, David, Colpaert, Loutz, & Wauven, 1999).
Bioconjugation and Drug Delivery
Lv et al. (2013) elaborated on a facile method for synthesizing multi-block copolymers containing poly(ester–amide) segments, which are essential for developing advanced drug delivery systems. Such polymers can be tailored for specific drug delivery applications, enhancing the efficacy and safety of therapeutic agents (Lv et al., 2013).
Polymer Modification for Enhanced Properties
Studies also delve into the modification of PEG derivatives to improve their properties for specific applications. Smith et al. (2013) explored the conjugation of potent α4 integrin inhibitors with PEG, demonstrating the potential of PEGylation in enhancing the bioactivity and stability of bioactive molecules for therapeutic use (Smith et al., 2013).
Advanced Material Applications
The incorporation of PEG into various materials for advanced applications is a recurring theme. Taha et al. (2021) investigated the effects of PEG on the structure and physical properties of PVA/CMC nanofiber, highlighting the role of PEG in enhancing the material properties for potential uses in filtration and barrier applications (Taha et al., 2021).
Mechanism of Action
Target of Action
It is known that this compound is a peg linker containing a t-butyl ester moiety . PEG linkers are often used in drug delivery systems to connect a drug to a carrier molecule, enhancing the drug’s solubility, stability, and bioavailability .
Mode of Action
The t-butyl ester moiety in m-PEG3-S-PEG3-t-butyl ester can be removed under acidic conditions . This property allows the compound to be modified or activated in specific environments, such as within cells or tissues that maintain a lower pH . The hydrophilic PEG spacer increases solubility in aqueous media , which can facilitate the compound’s distribution within the body.
Biochemical Pathways
The use of peg linkers can influence the pharmacokinetics and pharmacodynamics of the attached drug, potentially affecting a variety of biochemical pathways depending on the drug’s specific mechanism of action .
Pharmacokinetics
The hydrophilic peg spacer is known to increase solubility in aqueous media , which can enhance the compound’s absorption and distribution within the body. The t-butyl ester moiety can be removed under acidic conditions , which may occur during the metabolism phase. The excretion process would depend on the properties of the compound after metabolism.
Result of Action
As a PEG linker, its primary role is likely to enhance the properties of a connected drug, such as its solubility, stability, and bioavailability . The specific effects would therefore depend on the attached drug’s mechanism of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of m-PEG3-S-PEG3-t-butyl ester. For instance, the removal of the t-butyl ester moiety under acidic conditions suggests that the compound’s action can be influenced by the pH of its environment. Additionally, the hydrophilic PEG spacer’s ability to increase solubility in aqueous media indicates that the compound’s action and efficacy may be affected by the hydration levels in its environment.
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O8S/c1-20(2,3)28-19(21)5-6-23-9-10-25-12-14-27-16-18-29-17-15-26-13-11-24-8-7-22-4/h5-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUREYBEJCEQQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCSCCOCCOCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150790 | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG3-S-PEG3-t-butyl ester | |
CAS RN |
2055040-96-3 | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055040-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Diazabicyclo[3.2.1]octane](/img/structure/B3325029.png)
![ethyl (2E)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxypiperidin-3-ylidene]acetate](/img/structure/B3325030.png)

